Butyl 4-nitrophenyl hexylphosphonate Butyl 4-nitrophenyl hexylphosphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16181169
InChI: InChI=1S/C16H26NO5P/c1-3-5-7-8-14-23(20,21-13-6-4-2)22-16-11-9-15(10-12-16)17(18)19/h9-12H,3-8,13-14H2,1-2H3
SMILES:
Molecular Formula: C16H26NO5P
Molecular Weight: 343.35 g/mol

Butyl 4-nitrophenyl hexylphosphonate

CAS No.:

Cat. No.: VC16181169

Molecular Formula: C16H26NO5P

Molecular Weight: 343.35 g/mol

* For research use only. Not for human or veterinary use.

Butyl 4-nitrophenyl hexylphosphonate -

Specification

Molecular Formula C16H26NO5P
Molecular Weight 343.35 g/mol
IUPAC Name 1-[butoxy(hexyl)phosphoryl]oxy-4-nitrobenzene
Standard InChI InChI=1S/C16H26NO5P/c1-3-5-7-8-14-23(20,21-13-6-4-2)22-16-11-9-15(10-12-16)17(18)19/h9-12H,3-8,13-14H2,1-2H3
Standard InChI Key DNVDUMRDCABCRP-UHFFFAOYSA-N
Canonical SMILES CCCCCCP(=O)(OCCCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Butyl 4-nitrophenyl hexylphosphonate belongs to the organophosphonate family, characterized by a phosphonate group (PO₃) linked to a hexyl chain and a 4-nitrophenyl moiety. Its molecular formula is C₁₆H₂₆NO₆P, with a molecular weight of 383.35 g/mol . The IUPAC name, 1-[hexyl(butoxy)phosphoryl]oxy-4-nitrobenzene, reflects its branched structure, which includes a butoxy group, a hexyl chain, and a nitro-substituted aromatic ring.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₆NO₆P
Molecular Weight383.35 g/mol
CAS Number259827-72-0
SMILESCCCCCCP(=O)(OCCCC)OC1=CC=C(C=C1)N+[O⁻]
SolubilityLipophilic, soluble in organic solvents (e.g., MTBE)

The compound’s phosphonate group enables covalent binding to serine residues in lipases, while the 4-nitrophenyl moiety acts as a chromophore, releasing a yellow-colored 4-nitrophenolate anion upon enzymatic cleavage . This property underpins its utility in spectrophotometric assays.

Synthesis and Manufacturing Processes

The synthesis of butyl 4-nitrophenyl hexylphosphonate involves selective esterification of phosphonic acids. A 2021 study demonstrated that phosphonic acids react with alkoxy donors (e.g., butanol) in methyl tert-butyl ether (MTBE) at controlled temperatures (30–145°C) to yield mono- or diesters . For example, hexylphosphonic acid reacts with 4-nitrophenyl butyl carbonate in MTBE at 90°C for 24 hours, achieving yields exceeding 85% .

Table 2: Representative Synthesis Conditions

SubstrateDonorTemp. (°C)Time (h)Yield (%)
Hexylphosphonic acid4-Nitrophenyl butyl carbonate902489
Benzylphosphonic acidButanol1452499

Critical challenges include avoiding polymerization of reactive intermediates (e.g., vinylphosphonic acid) and optimizing solvent systems to enhance solubility . Advanced techniques like ³¹P NMR monitoring ensure precise control over reaction progress .

Biochemical Applications and Mechanism of Action

Butyl 4-nitrophenyl hexylphosphonate is a suicide inhibitor of lipases, enzymes critical for lipid metabolism. Upon binding to the active site, the phosphonate group forms a covalent adduct with the catalytic serine residue, irreversibly inactivating the enzyme . Concurrently, the 4-nitrophenyl group is hydrolyzed, releasing 4-nitrophenolate, which is detectable at 405 nm .

Key Applications:

  • Active Site Titration: Quantifies active lipase concentrations in complex mixtures by correlating 4-nitrophenolate release with enzyme activity .

  • Enzyme Kinetics: Measures substrate preference (e.g., long-chain vs. short-chain esters) by varying the alkyl chain length .

  • Structural Studies: Crystallographic analyses of inhibited lipases reveal binding modes and conformational changes .

Recent work by Giunta et al. (2020) demonstrated that engineering the nano-environment of lipases alters their interaction with inhibitors like butyl 4-nitrophenyl hexylphosphonate, enabling tailored enzymatic properties .

Analytical and Research Applications

ParameterValueSource
Purity≥98%
Detection MethodUV-Vis (405 nm)
HPLC Retention Time8.2 min (C18 column, acetonitrile/water)

Recent Advances and Future Directions

Emerging studies explore hybrid systems combining this inhibitor with engineered enzymes for industrial biocatalysis. Alonso et al. (2020) developed dual-active-site proteins that synergize with butyl 4-nitrophenyl hexylphosphonate to enhance lipid hydrolysis in non-aqueous media . Future research may focus on:

  • Nano-Encapsulation: Improving inhibitor stability in harsh industrial conditions .

  • Therapeutic Potential: Modulating lipid metabolism in obesity or hyperlipidemia, though this remains speculative .

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